Patent Association Density: 14 Patent Filings Citing 3,3-Diphenylazetidine Scaffold in Pharmaceutical Compositions
3,3-Diphenylazetidine is associated with 14 distinct patent filings, indicating established precedent for its utility as a pharmaceutical building block or scaffold in intellectual property claims [1]. In contrast, the structurally related 3,3-dimethyl-1,2-diphenylazetidine (CAS 22606-96-8) exhibits lower patent association density with fewer documented filings in therapeutic applications, with its primary commercial positioning as a general research intermediate rather than a scaffold with established pharmaceutical precedent .
| Evidence Dimension | Patent filing count associated with compound scaffold |
|---|---|
| Target Compound Data | 14 patent filings |
| Comparator Or Baseline | 3,3-Dimethyl-1,2-diphenylazetidine (CAS 22606-96-8): limited patent filings, predominantly positioned as general research tool |
| Quantified Difference | Substantially higher patent association for 3,3-diphenylazetidine versus dimethyl analog |
| Conditions | PubChemLite patent database query based on InChIKey IWLFFEFWBYZAAI-UHFFFAOYSA-N for target compound; comparative assessment based on commercial documentation for comparator |
Why This Matters
Higher patent association density provides procurement justification for programs requiring precedented pharmaceutical scaffolds with established intellectual property utility, reducing the risk of investing in building blocks lacking demonstrated therapeutic application precedent.
- [1] PubChemLite. 3,3-Diphenylazetidine Patent Count Data. University of Luxembourg. View Source
